N-(1,1-dioxidotetrahydro-3-thienyl)-3-(5-methoxy-1H-indol-1-yl)propanamide

Description

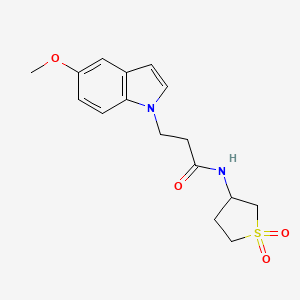

N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone with two key substituents:

- A 5-methoxyindol-1-yl group, which is linked via a three-carbon chain.

- A 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group as the N-substituent.

Properties

Molecular Formula |

C16H20N2O4S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-(5-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C16H20N2O4S/c1-22-14-2-3-15-12(10-14)4-7-18(15)8-5-16(19)17-13-6-9-23(20,21)11-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,17,19) |

InChI Key |

AJIUBGYAQLBPPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C20H23N3O5S

- Molecular Weight : 389.47 g/mol

- CAS Number : 579443-21-3

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thienyl and indole moieties. The synthetic route may utilize various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure displayed MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.98 | MRSA |

| Compound B | 7.80 | Candida albicans |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer), showing preferential suppression of growth compared to non-tumor cells.

Research indicates that derivatives of indole and thienyl compounds can inhibit cell proliferation effectively, with some exhibiting IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors or enzymes:

- Target Interaction : The indole moiety may modulate activity at serotonin receptors, while the thienyl component could interact with other cellular pathways affecting proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of indole derivatives and assessed their activity against various bacterial strains.

- Results indicated that modifications to the indole structure significantly influenced antimicrobial potency.

-

Anticancer Evaluation :

- A study evaluated the cytotoxic effects of thienyl-indole derivatives on cancer cell lines.

- The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analogs with Modified Indole or Propanamide Substituents

Compound A : N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide ()

- Key Features :

- Retains the 5-methoxyindol-1-yl group but attaches it via an ethyl linker.

- Replaces the tetrahydrothiophene sulfone with a 5-phenyl-1,3-oxazol-2-yl group.

- Comparison: Molecular Weight: 389.45 g/mol (identical to the target compound’s analogs in ). However, the absence of the sulfone group could reduce solubility compared to the target compound .

Compound B : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ()

- Key Features :

- Contains a 4-chlorobenzoyl group on the indole nitrogen and a methylsulfonyl substituent.

- Comparison: Molecular Weight: ~375–389 g/mol (similar to the target compound). Functional Impact: The methylsulfonyl group (like the tetrahydrothiophene sulfone in the target) enhances polarity and metabolic stability.

Compound C : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methyl-2-furyl)methyl]propanamide ()

- Key Features: Shares the tetrahydrothiophene sulfone group but replaces the indole moiety with a 2-methoxyphenoxy and furfurylmethyl substituent.

- The furan and phenoxy groups may confer distinct electronic properties .

Table 1: Key Properties of Selected Analogs

Research Findings and Structure-Activity Relationships (SAR)

Role of the 5-Methoxyindole Group

- The 5-methoxyindole moiety is conserved in multiple analogs (), suggesting its importance in binding to indole-recognizing targets (e.g., serotonin receptors or kinases).

Impact of the Sulfone Group

- The tetrahydrothiophene sulfone in the target compound and methylsulfonyl groups in analogs () improve aqueous solubility compared to purely hydrophobic substituents (e.g., adamantane in ). Sulfones may also resist oxidative metabolism, extending half-life .

Linker Modifications

- Replacing the propanamide chain with ethyl linkers () or adding bulky groups (e.g., adamantane in ) alters conformational flexibility. Shorter linkers may restrict binding to deep protein pockets, while bulkier groups could hinder absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.